2-Bromo-3,4-dihydroxybenzaldehyde

Descripción

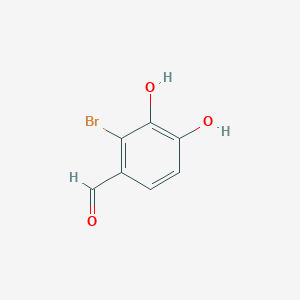

2-Bromo-3,4-dihydroxybenzaldehyde (CAS: 4815-97-8) is a brominated aromatic aldehyde with the molecular formula C₇H₅BrO₃. It features hydroxyl groups at the 3- and 4-positions and a bromine substituent at the 2-position on the benzaldehyde core (Figure 1). This compound is synthesized through halogenation and hydroxylation reactions, often serving as a precursor for bioactive derivatives such as Schiff bases and heterocyclic compounds . Its structural motif—combining electron-withdrawing (bromine) and electron-donating (hydroxyl) groups—confers unique reactivity and biological activity, making it valuable in pharmaceutical and materials research.

Propiedades

IUPAC Name |

2-bromo-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOCITAVBWSYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-97-8 | |

| Record name | 2-bromo-3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde typically involves the bromination of 3,4-dihydroxybenzaldehyde. One common method includes the use of bromine in an aqueous solution, followed by purification through recrystallization . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the selective bromination of the dihydroxybenzaldehyde .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form 2-bromo-3,4-dihydroxybenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: 2-Bromo-3,4-dihydroxybenzoic acid.

Reduction: 2-Bromo-3,4-dihydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3,4-dihydroxybenzaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its reactive bromine atom allows for various substitution reactions, while the hydroxyl groups facilitate condensation reactions or derivatization to introduce new functionalities.

Medicinal Chemistry

The compound's functional groups make it particularly useful in medicinal chemistry for designing new drugs. Research indicates its potential use in developing treatments for:

- Cardiovascular Diseases

- Diabetes : Related compounds have shown anti-inflammatory properties that could be beneficial in managing diabetic complications .

Case Studies and Research Findings

Future Research Directions

Further research on this compound should focus on:

- Detailed pharmacological studies to establish dosage and efficacy.

- Long-term effects on cellular functions across various biological systems.

- Exploration of its potential as a therapeutic agent in dermatological conditions.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,4-dihydroxybenzaldehyde involves its interaction with various molecular targets:

Wnt/β-Catenin Pathway: The compound activates the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.

Autophagy Pathway: It induces autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.

TGF-β Pathway: The compound inhibits the TGF-β pathway, which is involved in the regulation of cell growth and differentiation.

Comparación Con Compuestos Similares

3-Chloro-2,4-dihydroxybenzaldehyde (CAS: N/A)

- Molecular formula : C₇H₅ClO₃.

- Key differences : Replaces bromine with chlorine at the 3-position and hydroxyl groups at 2- and 4-positions.

- Synthesis: Produced via Mannich reactions using indium chloride catalysis in ethanol under reflux .

- Applications : Forms Schiff bases with amines (e.g., 3,4,5-trimethoxyaniline), which exhibit cytotoxicity against cancer cells in MTT assays .

5-Bromo-3,4-dihydroxybenzaldehyde (CAS: N/A)

- Molecular formula : C₇H₅BrO₃ (same as 2-bromo isomer).

- Key differences : Bromine at the 5-position instead of 2.

- Sources: Naturally occurring in marine macroalgae, identified as a bromophenol derivative .

2-Bromo-3:4-dimethoxybenzaldehyde (CAS: N/A)

2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde (CAS: 2667597-71-7)

- Molecular formula : C₇H₄BrFO₃.

- Key differences : Fluorine substituent at the 5-position, enhancing electronegativity.

- Physicochemical properties : Molar mass = 235.01 g/mol; used in specialized synthetic pathways .

Positional Isomers of Brominated Dihydroxybenzaldehydes

A systematic comparison of isomers from Combi-Blocks highlights variations in substituent positions and purity (Table 1):

Key observations :

- Bioactivity correlation : this compound and its 5-bromo isomer show marked biological effects (e.g., cytotoxicity, endothelial protection) due to hydroxyl group positioning, which influences hydrogen bonding and metal chelation .

- Synthetic utility : Methoxy-substituted derivatives (e.g., 2-bromo-3:4-dimethoxybenzaldehyde) are less polar than hydroxylated analogues, altering solubility and reaction kinetics .

Functional Comparison: Halogen and Substituent Effects

Halogen Type (Br vs. Cl)

- Electronegativity and size : Bromine (Br) has lower electronegativity but greater atomic radius than chlorine (Cl), affecting steric hindrance and π-π stacking in molecular interactions.

- Biological impact : Brominated derivatives (e.g., this compound) often exhibit stronger antimicrobial activity compared to chlorinated analogues due to enhanced lipophilicity .

Hydroxyl vs. Methoxy Groups

- Reactivity : Hydroxyl groups participate in hydrogen bonding and oxidation reactions, whereas methoxy groups are inert under mild conditions.

- Example : 2-Bromo-3:4-dimethoxybenzaldehyde is less reactive in acid-catalyzed condensations compared to its dihydroxy counterpart .

Actividad Biológica

2-Bromo-3,4-dihydroxybenzaldehyde is an organic compound characterized by a bromine atom at the second position and hydroxyl groups at the third and fourth positions of a benzaldehyde structure. Its molecular formula is CHBrO, with a molecular weight of approximately 217.02 g/mol. This compound is part of the broader family of dihydroxybenzaldehydes, known for their diverse chemical reactivity and potential biological activities.

The biochemical properties of this compound are not completely elucidated, but studies on related compounds suggest significant interactions with various biomolecules. For instance, brominated derivatives of hydroxybenzaldehydes can inhibit specific pathways such as the TGF-β pathway, which is crucial for cell growth and differentiation.

The biological activity of this compound may involve several molecular mechanisms:

- Wnt/β-Catenin Pathway Activation : Similar compounds have been shown to activate this pathway, which is essential for cell proliferation and differentiation .

- Autophagy Induction : The compound may enhance autophagic processes by increasing levels of autophagic vacuoles and regulatory proteins like Atg7 and LC3B .

- TGF-β Pathway Inhibition : It potentially inhibits the TGF-β pathway, reducing cellular transition to the catagen phase in hair follicles, thereby promoting hair growth .

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound exhibits anti-inflammatory effects similar to its analogs. For example, studies on 5-bromo-3,4-dihydroxybenzaldehyde demonstrate its ability to reduce inflammation in mouse models and inhibit oxidative stress in keratinocytes .

Hair Growth Promotion

A notable study explored the effect of 5-bromo-3,4-dihydroxybenzaldehyde on hair growth in rat vibrissa follicles. The results indicated that treatment with this compound significantly increased hair fiber length and dermal papilla cell (DPC) proliferation. The underlying mechanism involved activation of the Wnt/β-catenin signaling pathway and modulation of cell cycle-related proteins .

4. Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on 5-Bromo-3,4-dihydroxybenzaldehyde | Increased DPC proliferation by up to 114% | Suggests potential for hair growth stimulation |

| Biochemical analysis | Inhibition of TGF-β pathway | May promote hair growth by preventing catagen phase transition |

| Anti-inflammatory research | Reduced inflammation in atopic dermatitis models | Indicates potential therapeutic applications |

5. Future Research Directions

While current studies provide insight into the biological activity of related compounds, further research is needed to explore the specific effects of this compound. Investigations should focus on:

- Detailed pharmacological studies to establish dosage and efficacy.

- Long-term effects on cellular functions in various biological systems.

- Exploration of its potential as a therapeutic agent in dermatological conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3,4-dihydroxybenzaldehyde, and how can regioselectivity challenges be addressed?

- Methodological Answer : Direct bromination of 3,4-dihydroxybenzaldehyde using electrophilic aromatic substitution (EAS) is a common approach. However, regioselectivity depends on reaction conditions (e.g., solvent polarity, temperature, and brominating agents like Br₂ or NBS). For example, polar aprotic solvents may favor bromination at the ortho position relative to hydroxyl groups. Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography. Unexpected products may arise due to steric or electronic effects, requiring iterative optimization .

Q. How can HPLC and NMR be optimized for purity assessment of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) for high-resolution separation. For NMR, dissolve the compound in deuterated DMSO-d₆ to observe hydroxyl protons. Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic protons and bromine-induced splitting. Quantify impurities by integrating off-peak areas in the chromatogram .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does this compound interact with cellular pathways in anti-inflammatory studies?

- Methodological Answer : In vitro assays (e.g., LPS-induced RAW264.7 macrophages) can evaluate inhibition of NF-κB and MAPK pathways. Measure cytokine levels (TNF-α, IL-6) via ELISA and phosphorylated signaling proteins via Western blot. Dose-response curves (0–100 µM) and selective kinase inhibitors (e.g., SB203580 for p38 MAPK) help identify molecular targets. Compare results with structurally similar brominated benzaldehydes to assess positional effects of substituents .

Q. What experimental strategies resolve contradictions in reported bioactivity data for brominated benzaldehydes?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or compound stability. Standardize protocols using validated cell models (e.g., 3T3-L1 for adipogenesis) and control for pH/temperature. Perform stability studies (HPLC-MS) to detect degradation products. Meta-analysis of literature data with attention to substituent positions (e.g., 2-bromo vs. 5-bromo analogs) can clarify structure-activity relationships .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify electrophilic centers. Compare activation energies for bromide displacement under varying conditions (e.g., SN2 vs. aromatic nucleophilic substitution). Validate predictions with kinetic studies (UV-Vis monitoring of reactions with thiols or amines) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Batch reactors may face heat dissipation issues due to exothermic bromination. Use flow chemistry for better temperature control and scalability. Optimize solvent recovery (e.g., ethanol/water mixtures) to reduce costs. Characterize bulk batches with DSC for melting point consistency and ICP-MS to trace metal contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.